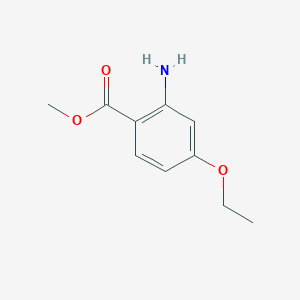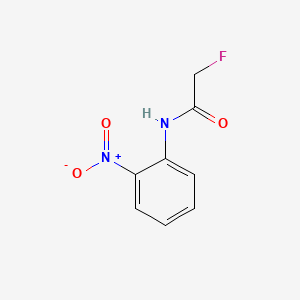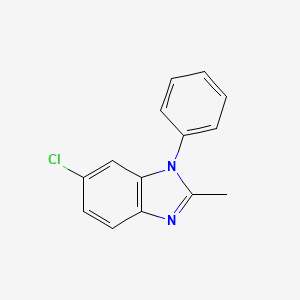
2,2,2-Trifluoro-1-(3-methoxythiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- is a chemical compound with the molecular formula C7H5F3O2S It is characterized by the presence of a trifluoromethyl group and a methoxy-substituted thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- typically involves the reaction of 3-methoxy-2-thiophenecarboxylic acid with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group and thiophene ring contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: Similar structure but with a phenyl ring instead of a methoxy-substituted thiophene ring.
Ethanone, 2,2,2-trifluoro-1-(3-thienyl)-: Similar structure but without the methoxy group.
Uniqueness
Ethanone, 2,2,2-trifluoro-1-(3-methoxy-2-thienyl)- is unique due to the presence of both the trifluoromethyl group and the methoxy-substituted thiophene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and specific binding interactions, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
295788-16-8 |
|---|---|
Molekularformel |
C7H5F3O2S |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3-methoxythiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H5F3O2S/c1-12-4-2-3-13-5(4)6(11)7(8,9)10/h2-3H,1H3 |
InChI-Schlüssel |
KSMSNHGACFXQRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(SC=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















